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Compound of Interest

Compound Name:
1-(2-Chloro-6-methoxypyridin-3-

YL)ethanone

Cat. No.: B12968932

Get Quote

Executive Summary & Chemical Identity
1-(2-Chloro-6-methoxypyridin-3-yl)ethanone (CAS 1060806-91-8) is a highly functionalized

pyridine scaffold used extensively in the synthesis of pharmaceutical agents. Its structure

features three distinct reactive handles: an acetyl group (C3) for condensation reactions, a

chlorine atom (C2) for transition-metal catalyzed cross-couplings, and a methoxy group (C6)

that modulates electronic properties and serves as a potential leaving group or solubility

enhancer.
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Property Specification

CAS Number 1060806-91-8

IUPAC Name 1-(2-Chloro-6-methoxypyridin-3-yl)ethan-1-one

Synonyms 3-Acetyl-2-chloro-6-methoxypyridine

Molecular Formula C₈H₈ClNO₂

Molecular Weight 185.61 g/mol

Appearance White to pale yellow solid

Solubility Soluble in DCM, EtOAc, DMSO, Methanol

LogP ~2.5 (Predicted)

SMILES COC1=NC(Cl)=C(C(C)=O)C=C1

Synthesis Strategies & Causality
The synthesis of this compound requires careful regiocontrol to ensure the acetyl group is

installed at the C3 position while preserving the C2-chloro and C6-methoxy substituents.

Primary Route: The Weinreb Amide Protocol
This is the most reliable method for research and scale-up. It avoids the over-addition side

reactions common with direct Grignard additions to esters.

Precursor: 2-Chloro-6-methoxynicotinic acid (CAS 1805670-73-8).

Mechanism: Conversion of the acid to a Weinreb amide (N-methoxy-N-methylamide) creates

a stable chelated intermediate upon reaction with methylmagnesium bromide (MeMgBr).

This tetrahedral intermediate does not collapse until acidic workup, preventing the formation

of the tertiary alcohol.

Alternative Route: Stille Coupling
Useful when the 3-bromo precursor is more accessible.
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Precursor: 3-Bromo-2-chloro-6-methoxypyridine.

Reagent: Tributyl(1-ethoxyvinyl)tin.

Mechanism: Pd-catalyzed cross-coupling installs an enol ether, which is hydrolyzed to the

ketone.
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Caption: Comparative synthesis routes. The Weinreb route (solid lines) is preferred for high

fidelity.

Detailed Experimental Protocols
The following protocols are designed to be self-validating. The intermediate Weinreb amide

isolation serves as a quality control checkpoint.

Protocol A: Synthesis via Weinreb Amide
(Recommended)
Step 1: Formation of N-Methoxy-N-methyl-2-chloro-6-
methoxynicotinamide

Reagents:

2-Chloro-6-methoxynicotinic acid (10.0 g, 53.3 mmol)

N,O-Dimethylhydroxylamine hydrochloride (6.24 g, 64.0 mmol)
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EDC·HCl (12.3 g, 64.0 mmol)

HOBt (8.6 g, 64.0 mmol)

DIPEA (27.8 mL, 160 mmol)

Dichloromethane (DCM, 200 mL)

Procedure:

Dissolve the acid in DCM at 0°C. Add DIPEA, followed by EDC·HCl and HOBt.[1] Stir for

10 minutes to activate the acid.

Add N,O-Dimethylhydroxylamine hydrochloride.

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

Validation: Monitor by TLC (50% EtOAc/Hexanes). The acid spot should disappear.

Workup: Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine. Dry over MgSO₄ and

concentrate.

Yield Expectation: >85% as a pale oil/solid.[2][3]

Step 2: Grignard Addition to form the Ketone[4]
Reagents:

Weinreb Amide (from Step 1) (10.0 g, ~43 mmol)

Methylmagnesium bromide (3.0 M in Et₂O, 21.5 mL, 64.5 mmol)

Anhydrous THF (150 mL)

Procedure:

Dissolve the Weinreb amide in anhydrous THF under Nitrogen/Argon atmosphere. Cool to

0°C.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV7P0149
https://www.rsc.org/suppdata/ob/c4/c4ob00846d/c4ob00846d1.pdf
https://www.chemicalbook.com/article/the-application-and-synthesis-of-3-acetylpyridine.htm
https://www.quora.com/How-can-you-convert-a-carboxylic-acid-to-a-ketone
https://www.rsc.org/suppdata/ob/c4/c4ob00846d/c4ob00846d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12968932?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add MeMgBr dropwise over 20 minutes. Crucial: Maintain temperature <5°C to prevent

side reactions.

Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

Quench: Cool back to 0°C. Carefully add saturated NH₄Cl solution.

Extraction: Extract with EtOAc (3x). Wash combined organics with Brine, dry (Na₂SO₄),

and concentrate.

Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Characterization:

¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, 1H, C4-H), 6.75 (d, 1H, C5-H), 4.02 (s, 3H, OMe),

2.65 (s, 3H, Ac).

Note: Shifts are approximate based on electronic shielding.

Reactivity & Applications in Drug Design
This scaffold is a "linchpin" intermediate. The orthogonality of its functional groups allows for

sequential modification.

Divergent Synthesis Logic
C3-Acetyl: Used for condensation reactions (e.g., with dimethylformamide dimethyl acetal

(DMF-DMA) to form enaminones, precursors to pyrazoles).

C2-Chloro: An electrophile for Suzuki-Miyaura or Buchwald-Hartwig couplings. The C2

position is activated by the adjacent pyridine nitrogen.

C6-Methoxy: Can be demethylated to the pyridone or displaced by strong nucleophiles

(SNAr) under forcing conditions.

Pathway Diagram
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Functionalization Logic
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Caption: Divergent reactivity profile. The scaffold supports sequential functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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